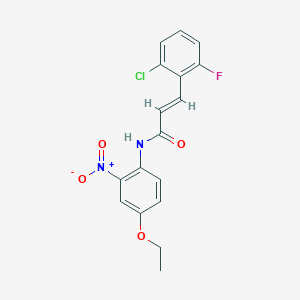
3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CFEN and is synthesized using a specific method that involves the use of various reagents and catalysts. CFEN has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The mechanism of action of CFEN is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. CFEN also induces apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, CFEN has been shown to activate various signaling pathways that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
CFEN exhibits unique biochemical and physiological effects that make it a promising candidate for further research and development. It has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. CFEN also induces apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, CFEN has been shown to activate various signaling pathways that are involved in the regulation of inflammation and oxidative stress.
実験室実験の利点と制限
The advantages of using CFEN in lab experiments include its potent anticancer activity, anti-inflammatory and antioxidant properties, and its ability to activate various signaling pathways. However, CFEN also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of CFEN. One potential avenue is the design and synthesis of CFEN derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of CFEN with other anticancer agents. Additionally, further research is needed to fully elucidate the mechanism of action of CFEN and to identify its specific molecular targets.
合成法
The synthesis of CFEN involves the reaction of 2-chloro-6-fluoroaniline with ethyl 4-nitrophenylacetate in the presence of a palladium catalyst. The resulting product is then treated with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)acrylamide. The reaction conditions and reagents used in this synthesis method have been optimized to yield high purity and yield of CFEN.
科学的研究の応用
CFEN has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, colon, and lung cancer cells. CFEN has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-ethoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O4/c1-2-25-11-6-8-15(16(10-11)21(23)24)20-17(22)9-7-12-13(18)4-3-5-14(12)19/h3-10H,2H2,1H3,(H,20,22)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKCIVFCGSIDAE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
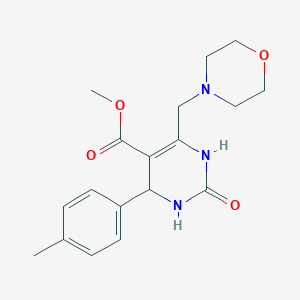
![1-(4-fluorophenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5464378.png)
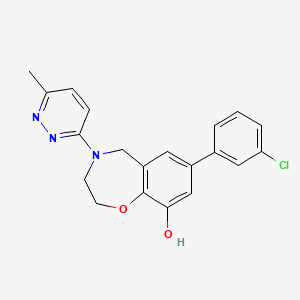
![4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5464387.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5464397.png)
![8-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5464401.png)
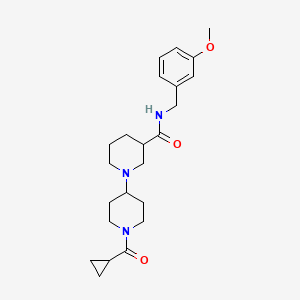
![2-[2-(2-chlorophenyl)vinyl]-8-quinolinol](/img/structure/B5464421.png)
![3-allyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5464429.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5464437.png)
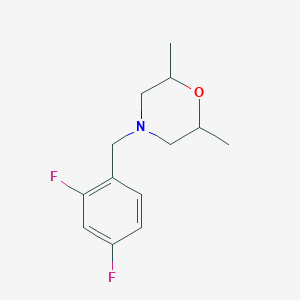
![1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5464443.png)
![3-methyl-5-(4-morpholinylcarbonyl)-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B5464444.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5464449.png)
